molecular formula C6H2ClN5 B3031500 3-Amino-5-chloropyrazine-2,6-dicarbonitrile CAS No. 40559-88-4

3-Amino-5-chloropyrazine-2,6-dicarbonitrile

Cat. No.: B3031500
CAS No.: 40559-88-4
M. Wt: 179.57 g/mol
InChI Key: WGXBZTDUZTZHIJ-UHFFFAOYSA-N
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Description

3-Amino-5-chloropyrazine-2,6-dicarbonitrile is a heterocyclic organic compound with the molecular formula C₆H₂ClN₅ It is characterized by the presence of an amino group, a chlorine atom, and two cyano groups attached to a pyrazine ring

Scientific Research Applications

3-Amino-5-chloropyrazine-2,6-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Safety and Hazards

  • Precautionary Statements : Follow safety guidelines, avoid inhalation, wear protective equipment, and handle with care .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloropyrazine-2,6-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2,3-dicyano-5-amino-6-chloropyrazine . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-chloropyrazine-2,6-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted pyrazines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the original compound.

    Cyclization Products: More complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-Amino-5-chloropyrazine-2,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. The amino and cyano groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed bioactivity .

Comparison with Similar Compounds

Uniqueness: 3-Amino-5-chloropyrazine-2,6-dicarbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-5-chloropyrazine-2,6-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN5/c7-5-3(1-8)11-4(2-9)6(10)12-5/h(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXBZTDUZTZHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(C(=N1)C#N)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383038
Record name 2,6-Pyrazinedicarbonitrile, 3-amino-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40559-88-4
Record name 2,6-Pyrazinedicarbonitrile, 3-amino-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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